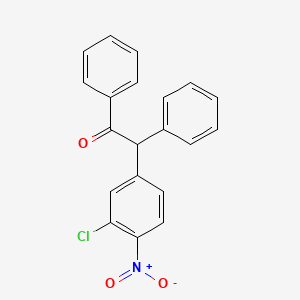
Ethanone, 2-(3-chloro-4-nitrophenyl)-1,2-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 2-(3-chloro-4-nitrophenyl)-1,2-diphenyl- is a chemical compound with the molecular formula C8H6ClNO3. It is also known by other names such as 1-(3-chloro-4-nitrophenyl)ethanone . This compound is characterized by its unique structure, which includes a chloro and nitro group attached to a phenyl ring, making it a valuable compound in various chemical reactions and applications.
Preparation Methods
The synthesis of Ethanone, 2-(3-chloro-4-nitrophenyl)-1,2-diphenyl- typically involves the reaction of 3-chloro-4-nitrobenzaldehyde with acetophenone in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like sodium hydroxide . The industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Ethanone, 2-(3-chloro-4-nitrophenyl)-1,2-diphenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethanone, 2-(3-chloro-4-nitrophenyl)-1,2-diphenyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethanone, 2-(3-chloro-4-nitrophenyl)-1,2-diphenyl- exerts its effects involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the disruption of microbial cell membranes or inhibition of essential enzymes . The exact pathways and molecular targets can vary depending on the specific derivative and application.
Comparison with Similar Compounds
Ethanone, 2-(3-chloro-4-nitrophenyl)-1,2-diphenyl- can be compared with similar compounds such as:
3-chloro-4-nitroacetophenone: Similar in structure but with different substituents, leading to varied reactivity and applications.
1-(3-chloro-4-nitrophenyl)ethanone: Another closely related compound with similar chemical properties.
Properties
CAS No. |
62597-54-0 |
|---|---|
Molecular Formula |
C20H14ClNO3 |
Molecular Weight |
351.8 g/mol |
IUPAC Name |
2-(3-chloro-4-nitrophenyl)-1,2-diphenylethanone |
InChI |
InChI=1S/C20H14ClNO3/c21-17-13-16(11-12-18(17)22(24)25)19(14-7-3-1-4-8-14)20(23)15-9-5-2-6-10-15/h1-13,19H |
InChI Key |
BGIGCENYADMZNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=C(C=C2)[N+](=O)[O-])Cl)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















